6-bromo-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles with a fused benzene and pyran ring system. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxamide group at the 3rd position of the chromene ring. It has a molecular formula of C10H6BrNO3 and a molecular weight of 268.066 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-bromo-2-oxo-2H-chromene-3-carboxamide involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with zinc enolates derived from 1-aryl-2,2-dibromoalkanones . The reaction typically takes place in a weakly polar solvent such as diethyl ether or ethyl acetate, and the presence of hexamethylphosphoric triamide (HMPA) can influence the formation of specific isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Cyclopropanation: Reaction with zinc enolates to form cyclopropane derivatives.
Reformatsky Reaction: Reaction with α-bromopropionic, α-bromobutyric, and α-bromoisobutyric acid esters to form substituted chroman-3-carboxamides.
Common Reagents and Conditions
Zinc Enolates: Used in cyclopropanation reactions.
α-Bromo Acid Esters: Used in Reformatsky reactions.
Major Products
Cyclopropane Derivatives: Formed from cyclopropanation reactions.
Substituted Chroman-3-carboxamides: Formed from Reformatsky reactions.
Scientific Research Applications
6-bromo-2-oxo-2H-chromene-3-carboxamide has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities due to the chromene core structure.
Industry: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets through various pathways. For example, in cyclopropanation reactions, the compound reacts with zinc enolates to form cyclopropane derivatives, which can further undergo transformations to yield different products . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Oxochromene-3-carboxamide: Lacks the bromine atom at the 6th position.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-bromo-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom at the 6th position and the carboxamide group at the 3rd position. This combination of functional groups imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
6-bromo-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMVXKDEZKIAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.